2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “2-Cyano-3-[3-ethoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)phenyl]prop-2-enamide” often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .Scientific Research Applications
Inhibition of Bruton's Tyrosine Kinase
A study by Ghosh et al. (2000) on analogs of leflunomide metabolites highlighted the potential application of related compounds as potent inhibitors of Bruton's tyrosine kinase (BTK). These compounds show significant promise in modulating immune responses, which could be crucial for developing new therapeutic agents for autoimmune diseases and certain types of cancer (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Mechanofluorochromic Properties
Research by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, which share structural similarities with the mentioned compound, discovered that these materials exhibit distinct optical properties due to their specific stacking modes. This finding opens avenues for utilizing such compounds in the development of advanced materials with tailored optical and electronic properties, particularly for applications in optoelectronic devices (Song et al., 2015).
Crystal Packing and Molecular Interactions
A study conducted by Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, revealing complex interactions such as N⋯π and O⋯π interactions. This research provides insight into how subtle changes in molecular structure can significantly affect the physical properties of crystalline materials, which is essential for the design and development of new materials with desired characteristics (Zhang, Wu, & Zhang, 2011).
Properties
IUPAC Name |
2-cyano-3-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O4/c1-2-30-18-9-13(8-14(11-25)20(26)29)6-7-17(18)31-12-19(28)27-16-5-3-4-15(10-16)21(22,23)24/h3-10H,2,12H2,1H3,(H2,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKMQZVHYDNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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